Product packaging for 2-(3-Aminobenzenesulfonamido)acetamide(Cat. No.:CAS No. 953751-81-0)

2-(3-Aminobenzenesulfonamido)acetamide

货号: B2802312
CAS 编号: 953751-81-0
分子量: 229.25
InChI 键: ACVZSGCZKFZNSQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

2-(3-Aminobenzenesulfonamido)acetamide is a synthetic organic compound featuring a hybrid scaffold that combines acetamide and benzenesulfonamide pharmacophores. This structure is of significant interest in medicinal chemistry and biochemical research, as the simultaneous presence of sulfonamide and acetamide functional groups is a recognized strategy in the design of novel bioactive molecules. Compounds containing this scaffold have been investigated for a wide range of scientific applications. Recent studies on related acetamide-sulfonamide hybrids have demonstrated their potential as inhibitors of the urease enzyme, which is a key target in the treatment of infections caused by Helicobacter pylori . Furthermore, such scaffolds are being explored for their radiomodulatory, anti-inflammatory, and antioxidant effects, with some derivatives shown to interact with the NF-κB pathway and reduce oxidative stress in renal tissue . The sulfonamide group is a versatile moiety known to confer inhibitory activity against various enzymes, including carbonic anhydrases , which are important targets in cancer research and other diseases . The mechanism of action for compounds within this class often involves targeted interactions with enzyme active sites or receptor proteins. The sulfonamide group can mimic natural substrates, potentially allowing the molecule to bind to and inhibit specific enzymes, while the acetamide moiety can contribute to binding affinity and specificity through hydrogen bonding . This makes this compound a valuable building block for researchers developing new enzyme inhibitors or probing protein-ligand interactions. This product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11N3O3S B2802312 2-(3-Aminobenzenesulfonamido)acetamide CAS No. 953751-81-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-[(3-aminophenyl)sulfonylamino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-6-2-1-3-7(4-6)15(13,14)11-5-8(10)12/h1-4,11H,5,9H2,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACVZSGCZKFZNSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NCC(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 2 3 Aminobenzenesulfonamido Acetamide and Analogues

Established Synthetic Pathways for Sulfonamide-Acetamide Linkages

Traditional methods for constructing the sulfonamide-acetamide linkage, a key structural motif in many pharmaceutical agents, rely on well-established, sequential chemical reactions. These pathways, while effective, often involve multiple steps, including the protection and deprotection of functional groups, and require careful control of reaction conditions.

Multistep Synthesis Approaches (e.g., Sulfonation, Alkylation, Acetylation)

A classic and widely practiced approach to synthesizing sulfonamides involves the reaction of a sulfonyl chloride with an amine. wikipedia.org This fundamental transformation is often part of a broader multistep sequence. For aromatic sulfonamides, the synthesis typically begins with the chlorosulfonation of an aromatic compound. bu.edu.eg For instance, acetanilide (B955) can be treated with chlorosulfonic acid to introduce the sulfonyl chloride group, primarily at the para position due to the directing effect of the acetamido group. utdallas.edugoogle.com The resulting p-acetamidobenzenesulfonyl chloride is a key intermediate that can then react with ammonia (B1221849) or a primary or secondary amine to form the sulfonamide linkage. wikipedia.orgutdallas.edu

The synthesis of acetamidosulfonamide derivatives often involves reacting 4-acetamidobenzenesulfonyl chloride with various amines in the presence of a base like sodium carbonate. d-nb.info Subsequent hydrolysis of the acetamido group, typically under acidic or basic conditions, can yield the corresponding aminobenzenesulfonamide. google.comwisc.edu The specific sequence of these reactions—sulfonation, amidation (sulfonamide formation), and acetylation/deacetylation—can be strategically manipulated to achieve the desired substitution pattern and final product. For example, protecting the amino group as an acetamide (B32628) serves to moderate its reactivity and direct electrophilic aromatic substitution. utdallas.edu

Alkylation of the sulfonamide nitrogen can also be a key step in derivatization. This can be achieved by reacting the sulfonamide with an appropriate alkyl halide. acs.org

Precursor Chemistry and Intermediate Derivatization

The versatility of sulfonamide synthesis lies in the rich chemistry of its precursors and intermediates. Sulfonyl chlorides are pivotal intermediates, readily prepared from sulfonic acids or their salts, or through the oxidative chlorination of thiols. organic-chemistry.org The reactivity of sulfonyl chlorides allows for their coupling with a wide array of amines, including anilines and amino acid derivatives, to generate diverse sulfonamide libraries. wikipedia.orgacs.org

The derivatization of intermediates is a powerful strategy for introducing structural diversity. For example, a primary sulfonamide can be activated by reagents like pyrylium (B1242799) salts to form a sulfonyl chloride in situ, which can then react with various nucleophiles. acs.org This allows for late-stage functionalization of complex molecules. Furthermore, N-H functionalization, C-N cross-coupling, and C-H sulfonamidation represent modern strategies for modifying sulfonamide intermediates. researchgate.net The development of methods for the synthesis of sulfonimidamides, bioisosteres of sulfonamides, from sulfenamides highlights the ongoing expansion of precursor chemistry. nih.gov

The table below summarizes key precursors and the intermediates they form in the synthesis of sulfonamide derivatives.

PrecursorIntermediate
Acetanilidep-Acetamidobenzenesulfonyl chloride
Aryl sulfonic acids/saltsAryl sulfonyl chlorides
Thiols/DisulfidesSulfonyl chlorides
Primary sulfonamidesSulfonyl chlorides (via activation)
SulfenamidesSulfonimidamides

Salt Formation and Purification Strategies

Salt formation is a crucial step in the purification and isolation of many sulfonamide compounds. Given that sulfonamides possess acidic protons on the nitrogen atom, they can react with bases to form salts. wikipedia.org This property is often exploited for purification. For instance, a crude sulfonamide can be dissolved in an alkaline solution and then reprecipitated by the addition of acid, a process that can remove non-acidic impurities. google.com

Conversely, the amino group in compounds like 2-(3-aminobenzenesulfonamido)acetamide can be protonated by acids to form ammonium (B1175870) salts. The formation of crystalline salts with various acids can be an effective method for purification and improving the handling characteristics of the compound. nih.gov Recrystallization from suitable solvents is a common technique used to obtain high-purity sulfonamides. google.com The choice of solvent is critical, as it can influence crystal form and purity. For example, isopropanol (B130326) has been used for the recrystallization of sulfathiazole (B1682510) to obtain a product that is both free-flowing and stable to sterilization. google.com

Purification strategies also include chromatographic techniques, such as column chromatography on silica (B1680970) gel, to separate the desired product from reaction byproducts and unreacted starting materials. d-nb.info

Advanced Synthetic Approaches and Optimization Techniques

In recent years, there has been a significant push towards developing more efficient, sustainable, and scalable methods for sulfonamide synthesis. Advanced techniques such as microwave-assisted synthesis and flow chemistry are at the forefront of these efforts, offering substantial improvements over conventional methods.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating. scirp.orgresearchgate.net In the context of sulfonamide synthesis, microwave irradiation has been successfully employed to facilitate the reaction between sulfonic acids or their sodium salts and amines. acs.orgorganic-chemistry.org This method can bypass the need to isolate the often-sensitive sulfonyl chloride intermediates. organic-chemistry.org

One notable microwave-assisted procedure involves the activation of sulfonic acids with 2,4,6-trichloro- scirp.orgorganic-chemistry.orgacs.org-triazine (TCT) followed by reaction with an amine. organic-chemistry.orgresearchgate.net This two-step, one-pot synthesis is performed under mild conditions and demonstrates good functional group tolerance. organic-chemistry.org The significant reduction in reaction time, from hours to minutes, is a key advantage of this technique. researchgate.net For example, a reaction that might take several hours under conventional reflux can often be completed in 10-20 minutes using microwave heating. scirp.orgresearchgate.net

The following table compares conventional and microwave-assisted synthesis for a generic sulfonamide formation.

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction TimeHoursMinutes scirp.orgresearchgate.net
YieldOften moderate to goodOften higher scirp.org
Side ReactionsMore prevalentReduced researchgate.net
Energy ConsumptionHigherLower

Flow Chemistry Applications in Sulfonamide Synthesis

Flow chemistry, where reactions are carried out in a continuously flowing stream through a reactor, offers numerous advantages for chemical synthesis, including enhanced safety, better process control, and improved scalability. acs.orgrsc.org For reactions that are highly exothermic or involve hazardous reagents, flow chemistry provides a safer alternative to traditional batch processing by minimizing the volume of reactive material at any given time. rsc.org

The synthesis of sulfonyl chlorides, often a precursor to sulfonamides, can be a hazardous process in batch due to the use of reactive chlorinating agents and the exothermic nature of the reaction. rsc.org Continuous flow reactors allow for precise control over temperature and reaction time, mitigating these risks. rsc.org The application of flow chemistry has been demonstrated in the multi-step synthesis of active pharmaceutical ingredients, showcasing its potential for producing complex molecules efficiently and safely. acs.org

Flow technology also facilitates waste minimization and the use of greener solvents, aligning with the principles of sustainable chemistry. acs.org The ability to rapidly screen reaction conditions and scale up production makes flow chemistry an attractive platform for both academic research and industrial manufacturing of sulfonamides and their analogues. google.com

Catalyst-Mediated Coupling Reactions (e.g., Copper-catalyzed N-arylation)

Copper-catalyzed N-arylation, often referred to as the Ullmann condensation or Goldberg reaction, is a powerful method for forming carbon-nitrogen bonds, specifically for attaching aryl groups to nitrogen-containing molecules like sulfonamides. This reaction is particularly relevant for modifying the sulfonamide nitrogen of the this compound scaffold.

The primary challenge in applying this reaction to this compound is chemoselectivity. The molecule possesses two nucleophilic nitrogen atoms: the aniline (B41778) nitrogen of the 3-aminophenyl group and the nitrogen of the sulfonamide. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be fine-tuned to favor arylation on one nitrogen over the other. Generally, sulfonamide N-arylation requires harsher conditions than the arylation of anilines. However, modern catalytic systems have been developed to perform these couplings under milder conditions.

A typical copper-catalyzed N-arylation of a sulfonamide involves the reaction of the sulfonamide with an aryl halide (iodide, bromide, or sometimes chloride) in the presence of a copper(I) or copper(II) catalyst, a ligand, and a base.

Key Components of the Reaction:

Copper Source: Copper(I) iodide (CuI) is a common catalyst, though Cu(II) salts like Cu(OAc)₂ can also be used.

Ligand: Diamine ligands, such as N,N'-dimethylethylenediamine (DMEDA), are often employed to stabilize the copper catalyst and facilitate the reaction.

Base: A base, such as potassium phosphate (B84403) (K₃PO₄) or potassium carbonate (K₂CO₃), is required to deprotonate the sulfonamide, forming the active nucleophile.

Solvent: Dioxane, dimethylformamide (DMF), or toluene (B28343) are frequently used solvents.

The reaction mechanism generally involves the formation of a copper(I) amidate complex, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to yield the N-arylated product. By carefully selecting the reaction parameters, it is possible to achieve selective N-arylation on either the sulfonamide or the amino group of aminobenzene sulfonamides.

Catalyst SystemArylating AgentBaseSolventTemperature (°C)Typical Yield (%)
CuI / DMEDAAryl IodideK₂CO₃Dioxane90-11070-95
CuI / L-prolineAryl BromideK₂CO₃DMSO90-12065-90
Cu(OAc)₂Arylboronic AcidPyridine (B92270)DCMRoom Temp75-98

Table 1: Representative Conditions for Copper-Catalyzed N-Arylation of Sulfonamides

Chemical Derivatization Strategies for this compound Scaffold

The this compound scaffold serves as a versatile template for generating diverse chemical libraries. Derivatization can occur at the primary aromatic amine, the sulfonamide nitrogen, or the acetamide moiety, allowing for systematic modification of the molecule's physicochemical and pharmacological properties.

N-Acylation and Alkylation for Structure Diversification

N-acylation and N-alkylation are fundamental transformations for diversifying the structure at both the primary amino group and the sulfonamide nitrogen.

N-Acylation: The primary amino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base like pyridine or triethylamine. This reaction converts the amino group into an amide, which can alter the electronic properties and hydrogen bonding capabilities of the molecule. The sulfonamide nitrogen can also be acylated, typically by first deprotonating it with a strong base like sodium hydride (NaH), followed by reaction with an acylating agent. This forms an N-acylsulfonamide, a functional group known for its distinct chemical properties and biological activities.

N-Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction can be difficult to control, often leading to a mixture of mono- and di-alkylated products. Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent like sodium borohydride (B1222165) (NaBH₄), provides a more controlled method for mono-alkylation. The sulfonamide nitrogen can be alkylated under basic conditions, for example, using an alkyl halide in the presence of potassium carbonate.

TransformationReagentTarget SiteBaseTypical Conditions
N-AcylationAcetyl Chloride3-Amino groupPyridineDCM, 0°C to rt
N-AcylationN-AcylbenzotriazoleSulfonamide-NHNaHTHF, reflux
N-AlkylationBenzyl (B1604629) Bromide3-Amino groupK₂CO₃Acetonitrile, reflux
N-AlkylationAlkyl HalideSulfonamide-NHCs₂CO₃DMF, 60-80°C

Table 2: General Conditions for N-Acylation and Alkylation Reactions

Incorporation of Heterocyclic Moieties (e.g., Thiadiazole, Rhodanine (B49660), Thiazole (B1198619), Quinazolinone)

Incorporating heterocyclic rings into the this compound structure is a common strategy in drug design to introduce novel functionalities, modulate biological activity, and improve pharmacokinetic profiles.

Thiadiazole: 1,3,4-Thiadiazole rings can be synthesized from the primary amino group. A common route involves converting the amine to an isothiocyanate, which is then reacted with an acylhydrazide followed by cyclization with an acid catalyst like sulfuric acid. Alternatively, thiosemicarbazide (B42300) derivatives, formed from the amine, can be cyclized with various reagents like phosphoryl chloride to yield aminothiadiazoles. jocpr.compharmedicopublishers.comnih.gov

Rhodanine: The rhodanine moiety is typically introduced via a Knoevenagel condensation. This involves reacting an aldehyde with a rhodanine derivative, such as rhodanine-3-acetic acid. To apply this to the target scaffold, the 3-amino group would first need to be converted into an aldehyde, for instance, through a Sandmeyer-type reaction followed by reduction, or by protecting the amine, performing a formylation on the ring, and then deprotecting. The resulting sulfonamide-bearing aldehyde can then be condensed with N-substituted rhodanines in the presence of a base like sodium acetate (B1210297) in acetic acid. mdpi.comnih.govnih.govmdpi.com

Thiazole: A thiazole ring can be constructed using the Hantzsch thiazole synthesis. For example, the acetamide part of the scaffold can be modified. Starting with 3-aminobenzenesulfonyl chloride, reaction with 2-chloroacetamide (B119443) would yield N-(3-aminobenzenesulfonyl)-2-chloroacetamide. This α-halo amide intermediate can then be reacted with a thiourea (B124793) or thioamide to form the thiazole ring. nih.govresearchgate.netiaea.orgnih.govresearchgate.net

Quinazolinone: The 3-amino group is a key starting point for building a quinazolinone ring. The synthesis can begin by reacting the aminobenzenesulfonamide with 2-aminobenzoic acid (anthranilic acid) or a derivative. For instance, reaction with 2-isothiocyanatobenzoic acid can lead to a thiourea intermediate that cyclizes upon heating to form a quinazolinone-sulfonamide hybrid. nih.govacs.orgnih.govresearchgate.net

HeterocycleKey Precursor from ScaffoldCommon Synthetic MethodKey Reagents
Thiadiazole3-Thiosemicarbazide derivativeAcid-catalyzed cyclizationH₂SO₄ or POCl₃
Rhodanine3-Formylbenzenesulfonamide derivativeKnoevenagel condensationRhodanine, Sodium Acetate
ThiazoleN-(...sulfonyl)-2-chloroacetamideHantzsch synthesisThiourea or Thioamide
Quinazolinone3-Aminobenzenesulfonamide (B1265440)Cyclocondensation2-Aminobenzoic acid derivative

Table 3: Strategies for Incorporating Heterocyclic Moieties

Bioisosteric Replacements and Functional Group Modifications

Bioisosteric replacement is a strategy used to swap one functional group for another with similar physical or chemical properties to enhance potency, selectivity, or metabolic stability. cambridgemedchemconsulting.comdrughunter.com

Amide Bioisosteres: The acetamide group (-NHCOCH₃) is a common site for modification. The amide bond can be replaced with more stable bioisosteres like 1,2,4-oxadiazole (B8745197) or 1,2,3-triazole rings. nih.gov For example, the acetamide could be hydrolyzed to the corresponding amine (2-amino-N-(3-aminophenyl)sulfonamide), which can then be used as a building block to synthesize these heterocyclic replacements.

Sulfonamide Bioisosteres: The sulfonamide group (-SO₂NH-) itself can be considered a bioisostere of a carboxylic acid or an amide in certain contexts. However, it can also be replaced. For instance, a retro-sulfonamide (-NHSO₂-) or a phosphonamidate could be explored.

Functional Group Interconversion: The primary amino group (-NH₂) can be converted into a wide range of other functional groups through diazotization. Reaction of the amine with nitrous acid yields a diazonium salt, which is a versatile intermediate. It can be converted to hydroxyl (-OH), halogen (-F, -Cl, -Br, -I), or cyano (-CN) groups via Sandmeyer or related reactions. These modifications drastically alter the electronic and steric properties of the aromatic ring. cambridgemedchemconsulting.comnih.govmdpi.com

Original GroupBioisosteric Replacement/ModificationRationale
Acetamide (-NHCOCH₃)1,2,4-Oxadiazole, 1,2,3-TriazoleImprove metabolic stability, alter H-bonding
3-Amino (-NH₂)Hydroxyl (-OH), Halogen (-F, -Cl)Modify electronics, lipophilicity, H-bonding
Sulfonamide (-SO₂NH-)Retro-sulfonamide (-NHSO₂-)Alter 3D geometry and H-bonding pattern
Acetamide Carbonyl (C=O)Thiocarbonyl (C=S)Modulate polarity and bond angles

Table 4: Examples of Bioisosteric Replacements and Functional Group Modifications

Molecular Mechanisms and Biological Interactions of 2 3 Aminobenzenesulfonamido Acetamide

Enzyme Inhibition Kinetics and Specificity Studies

Carbonic Anhydrase (CA) Isoform Inhibition (CA I, II, IX, XII)

Non-Competitive and Mixed-Type Inhibition

Non-competitive inhibition is a form of allosteric regulation where an inhibitor binds to a site on the enzyme distinct from the active site, known as an allosteric site. nih.gov This binding event reduces the enzyme's efficacy without preventing the substrate from binding to the active site. nih.govwikipedia.org Consequently, in non-competitive inhibition, the inhibitor can bind to both the free enzyme and the enzyme-substrate complex with the same affinity. nih.gov This mode of inhibition leads to a decrease in the maximum reaction rate (Vmax), while the Michaelis constant (Km), which reflects the substrate's binding affinity, remains unchanged. nih.gov

In the context of molecules containing the sulfonamide framework, various derivatives have demonstrated non-competitive or mixed-type inhibition against different enzymatic targets. For instance, kinetic studies of certain novel 1,2-benzothiazine-N-arylacetamides, which are structurally related to sulfonamides, have identified non-competitive inhibition against α-glucosidase. wikipedia.org This suggests that the inhibitor binds to an allosteric site on the α-glucosidase enzyme. researchgate.net Similarly, a monoclonal antibody developed as a selective inhibitor of Matrix Metalloproteinase-9 (MMP-9) was found to function through a non-competitive mechanism. americanelements.com

Mixed-type inhibition occurs when an inhibitor can bind to both the free enzyme and the enzyme-substrate complex, but with different affinities. This type of inhibition affects both the Vmax and the Km of the enzymatic reaction. The specific changes depend on whether the inhibitor has a higher affinity for the free enzyme or the enzyme-substrate complex.

Determination of Inhibition Constants (Ki) and IC50 Values

The potency of an enzyme inhibitor is quantified using two key parameters: the half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ). The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. americanelements.com It is a functional measure of inhibitor strength but can be influenced by factors like substrate concentration. americanelements.commolport.com

The inhibition constant (Kᵢ), conversely, is an intrinsic measure of the binding affinity between the inhibitor and the enzyme. molport.com A lower Kᵢ value signifies a higher affinity and, therefore, a more potent inhibitor. Unlike the IC₅₀, the Kᵢ is a constant value for a given enzyme-inhibitor pair under defined conditions. americanelements.com The relationship between these two values can be described by the Cheng-Prusoff equation, which allows for the calculation of Kᵢ from the IC₅₀ value, provided the substrate concentration and Km are known. americanelements.com

Derivatives of benzenesulfonamide (B165840) have been extensively evaluated for their inhibitory potential against a wide array of enzymes, with their potency often reported in the nanomolar to micromolar range. For example, certain N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives have shown significant inhibitory activity against Acetylcholinesterase (AChE), with Kᵢ values in the low nanomolar range. Similarly, a 4-(2-Methyloxazol-4-yl)benzenesulfonamide compound was found to inhibit human monoamine oxidase A (MAO-A) and B (MAO-B) with IC₅₀ values of 43.3 µM and 3.47 µM, respectively. The table below summarizes the inhibitory activities of various compounds containing the benzenesulfonamide scaffold against different enzyme targets.

Compound ClassEnzyme TargetInhibition Value TypeReported ValueReference
Benzenesulfonamide DerivativesCarbonic Anhydrase I (hCA I)Ki41.5 - 1500 nM
Benzenesulfonamide DerivativesCarbonic Anhydrase II (hCA II)Ki30.1 - 755 nM
Benzenesulfonamide DerivativesCarbonic Anhydrase IX (hCA IX)Ki1.5 - 38.9 nM
1,2-Benzothiazine-N-arylacetamidesα-GlucosidaseIC5025.88 - 46.25 µM wikipedia.org
1,2-Benzothiazine-N-arylacetamidesα-AmylaseIC507.52 - 15.06 µM wikipedia.org
4-(2-Methyloxazol-4-yl)benzenesulfonamideMonoamine Oxidase A (MAO-A)IC5043.3 µM
4-(2-Methyloxazol-4-yl)benzenesulfonamideMonoamine Oxidase B (MAO-B)IC503.47 µM
Sulfonamide-based Carbamates (Compound 5k)Butyrylcholinesterase (BChE)IC504.33 µM nih.gov
Sulfonamide-based Carbamates (Compound 5j)Butyrylcholinesterase (BChE)IC506.57 µM nih.gov

Determination of Inhibition Constants (K<sub>i</sub>) and IC<sub>50</sub> Values

Glycosidase Enzyme Inhibition (e.g., α-Glucosidase, α-Amylase)

α-Amylase and α-glucosidase are key digestive enzymes responsible for breaking down complex carbohydrates into absorbable monosaccharides, like glucose. Inhibiting these enzymes can delay carbohydrate digestion and lower postprandial blood glucose levels, which is a therapeutic strategy for managing hyperglycemia.

The sulfonamide scaffold has been incorporated into various molecular designs to target these enzymes. For instance, a series of novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] wikipedia.orgthiazin-2-yl)-N-arylacetamides were synthesized and evaluated for their α-glucosidase inhibitory potential. Several of these compounds exhibited potent inhibition, with IC₅₀ values significantly better than the standard drug, acarbose. Specifically, derivatives with electron-withdrawing groups on the N-phenyl moiety showed enhanced activity. Similarly, another study on diversified 2-(3-(3-methoxybenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] wikipedia.orgthiazin-2-yl)-N-arylacetamides reported good inhibitory activity against both α-glucosidase and α-amylase, with some derivatives being more potent than acarbose. wikipedia.org Kinetic analysis revealed that a potent derivative acted as a non-competitive inhibitor of α-glucosidase and a competitive inhibitor of α-amylase. wikipedia.org

Monoamine Oxidase (MAO) Inhibition (MAO-A, MAO-B)

Monoamine oxidases (MAOs) are enzymes that catalyze the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities and distributions in the body. Inhibitors of these enzymes are utilized in the treatment of depression and neurodegenerative disorders like Parkinson's disease.

Benzenesulfonamide-based compounds have emerged as potent and isoform-selective MAO inhibitors. Research has shown that the benzenesulfonamide structure can be a promising candidate for developing future treatments for Parkinson's disease. In one study, a synthesized 4-(2-methyloxazol-4-yl)benzenesulfonamide was evaluated for its inhibitory potential against human MAO-A and MAO-B. The compound was found to be a selective inhibitor of MAO-B, with an IC₅₀ value of 3.47 µM, which was more than tenfold lower than its IC₅₀ value against MAO-A (43.3 µM). Molecular docking studies suggested that the sulfonamide group plays a crucial role by interacting with residues within the enzyme's substrate cavity.

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are two key enzymes that hydrolyze the neurotransmitter acetylcholine, playing a critical role in cholinergic neurotransmission. nih.gov Inhibitors of these enzymes are primary therapeutic agents for managing the symptoms of Alzheimer's disease.

The sulfonamide functional group has been integrated into the structure of novel cholinesterase inhibitors. A series of sulfonamide-based carbamates were synthesized and evaluated, with many compounds showing strong and preferential inhibition of BChE over AChE. nih.gov Several of these derivatives were found to be more potent than the clinically used drug rivastigmine. nih.gov For example, benzyl (B1604629) {(2S)-1-[(2-methoxybenzyl)sulfamoyl]-4-methylpentan-2-yl}carbamate demonstrated the highest BChE inhibition with an IC₅₀ of 4.33 µM and a high selectivity index. nih.gov Molecular modeling studies indicated that these compounds interact with the active site of BChE, particularly with the key serine residue involved in carbamylation, which is a common mechanism for carbamate-type inhibitors. nih.gov

Lipoxygenase Inhibition

Lipoxygenases (LOXs) are enzymes that catalyze the oxidation of polyunsaturated fatty acids, leading to the production of inflammatory mediators like leukotrienes. As such, LOX inhibitors are being investigated as potential anti-inflammatory agents.

Benzenesulfonamide derivatives have been identified as a class of compounds with potential for 5-lipoxygenase inhibition. A patent describes various benzenesulfonamide derivatives designed for this purpose, highlighting their potential therapeutic value in treating conditions mediated by leukotrienes, such as asthma and inflammatory disorders. Research on the leaf galls of Terminalia chebula also showed potent LOX inhibitory activity, suggesting that natural products can be a source of inspiration for designing new inhibitors. The development of compounds based on the sulfonamide scaffold represents a viable strategy for creating novel anti-inflammatory drugs targeting the lipoxygenase pathway.

Other Enzymatic Targets (e.g., DNA Gyrase, Matrix Metalloproteinase-9)

The versatility of the sulfonamide scaffold allows it to be used in designing inhibitors for a diverse range of other enzymatic targets, including those crucial for bacterial survival and cancer progression.

DNA Gyrase: DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process necessary for DNA replication and bacterial proliferation. nih.gov This enzyme is a well-established target for antibacterial agents, but it is absent in higher eukaryotes, making it highly attractive for selective drug design. While fluoroquinolones are the most famous inhibitors of this enzyme, research has expanded to other chemical classes. Notably, isoquinoline (B145761) sulfonamides have been discovered as allosteric gyrase inhibitors. nih.gov These compounds bind to a novel site on the enzyme, distinct from that of fluoroquinolones, and demonstrate activity against fluoroquinolone-resistant bacteria, highlighting their potential for overcoming existing antibiotic resistance mechanisms. nih.gov

Matrix Metalloproteinase-9 (MMP-9): Matrix Metalloproteinase-9 (MMP-9) is a zinc-dependent enzyme that plays a critical role in the degradation of the extracellular matrix. Its activity is strongly correlated with cancer pathogenesis, including tumor growth and metastasis, making it a significant target for anticancer drug development. americanelements.com Sulfonamide-based inhibitors have been explored for targeting MMPs. For example, a potent oral MMP inhibitor, SD-7300 (N-hydroxy-1-(2-methoxyethyl)-4-[4-[4-(trifluoromethoxy)phenoxy]piperidin-1-yl]sulfonylpiperidine-4-carboxamide), which has high inhibitory activity towards MMP-2, MMP-9, and MMP-13, has shown promise in preclinical cancer models. americanelements.com The design of selective MMP-9 inhibitors often involves creating molecules that can effectively chelate the catalytic zinc ion in the enzyme's active site.

Protein Binding Dynamics and Characterization

The interaction of small molecules with proteins is a cornerstone of their biological activity and pharmacokinetic profile. For 2-(3-aminobenzenesulfonamido)acetamide, a compound characterized by its sulfonamide and acetamide (B32628) moieties, the dynamics of protein binding are dictated by a combination of specific, high-affinity interactions at active sites and a network of weaker, non-covalent forces that stabilize the protein-ligand complex. Understanding these interactions, along with the methodologies used to quantify them, is critical in characterizing the compound's behavior.

The sulfonamide group is a well-established zinc-binding motif, making zinc-containing metalloenzymes a significant class of potential protein targets. A primary example of such an enzyme is carbonic anhydrase. Theoretical studies on the binding of sulfonamides to the active site of carbonic anhydrase reveal a precise coordination mechanism. nih.gov The sulfonamide binds to the Zn2+ ion in its deprotonated form, with the sulfonamide nitrogen atom coordinating directly to the zinc ion at the fourth coordination site. nih.gov

The active site of these enzymes provides additional points of interaction that stabilize the binding. The binding conformation is further influenced by electron donation from three histidine ligands to the metal ion, which favors the formation of a tetracoordinated metal complex. nih.gov This complex is often further stabilized by surrounding amino acid residues, such as Threonine-199, which can form hydrogen bonds with the sulfonamide or acetamide groups. nih.gov Specifically, this residue can accept a hydrogen bond from the sulfonamide NH group and donate a hydrogen bond from its backbone to a sulfonamide oxygen atom. nih.gov The acetamide portion of the molecule can also participate in forming these crucial hydrogen bonds within the active site. nih.gov

Table 1: Key Interactions in a Model Zinc Metalloenzyme Active Site

Interaction Type Molecular Group (Ligand) Interacting Component (Enzyme) Reference
Ionic Coordination Deprotonated Sulfonamide Nitrogen Active Site Zn2+ Ion nih.gov
Hydrogen Bonding Sulfonamide NH Group Threonine-199 nih.gov
Hydrogen Bonding Sulfonamide Oxygen Threonine-199 (Backbone NH) nih.gov

| Hydrogen Bonding | Acetamide NH Group | Threonine-199 | nih.gov |

The structure of this compound offers multiple opportunities for such interactions:

Hydrogen Bonding: The molecule possesses several hydrogen bond donors (the amine and amide N-H groups) and acceptors (the sulfonyl and carbonyl oxygens). These groups can form extensive hydrogen bonding networks with the amino acid residues of a protein, contributing significantly to binding specificity and stability. mdpi.com

π-Stacking Interactions: The presence of the benzene (B151609) ring allows for potential π-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan within the protein binding pocket. mdpi.comrsc.org These interactions, while weaker than direct hydrogen bonds, are vital for orienting the ligand correctly within the binding site.

Table 2: Potential Non-Covalent Interactions of this compound

Interaction Type Ligand Moiety Involved Potential Protein Residue Partner Reference
Hydrogen Bond (Donor) Amine (-NH2), Amide (-NH-) Aspartate, Glutamate, Serine mdpi.com
Hydrogen Bond (Acceptor) Sulfonyl (-SO2-), Carbonyl (-C=O) Arginine, Lysine, Serine, Threonine mdpi.com
π-Stacking Benzene Ring Phenylalanine, Tyrosine, Tryptophan mdpi.comrsc.org

| Van der Waals Forces | Entire Molecule | Aliphatic and Aromatic Residues | nih.gov |

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, is a critical pharmacokinetic parameter because only the unbound (free) fraction is generally considered available to exert a therapeutic effect. wuxiapptec.comyoutube.com Several in vitro methods are employed to determine the unbound fraction (fu), with equilibrium dialysis and ultracentrifugation being two of the most common and reliable techniques. chempartner.comwuxiapptec.com

Equilibrium Dialysis (ED): This method is widely used and often considered a reference standard. researchgate.net It involves placing a plasma sample containing the compound on one side of a semipermeable membrane and a buffer solution on the other. chempartner.comyoutube.com The membrane allows the small, unbound drug molecules to diffuse across into the buffer, while the larger protein-bound complexes are retained. wuxiapptec.com After a period of incubation to reach equilibrium, the concentration of the compound is measured in both chambers, allowing for the calculation of the unbound fraction. researchgate.net

Ultracentrifugation (UC): This technique separates free and protein-bound molecules by subjecting the plasma sample to extremely high centrifugal forces. chempartner.comjst.go.jp The denser protein-bound complexes sediment into a pellet at the bottom of the tube, while the unbound compound remains in the supernatant. chempartner.com The concentration in the supernatant is then measured to determine the free fraction. This method is particularly useful for compounds that may have issues with non-specific binding to the dialysis membrane used in ED. wuxiapptec.comwuxiapptec.com

The choice between these methods depends on the compound's properties and the specific requirements of the study. chempartner.com

Table 3: Comparison of Equilibrium Dialysis and Ultracentrifugation for Protein Binding Studies

Feature Equilibrium Dialysis (ED) Ultracentrifugation (UC) Reference
Principle Separation of free from bound drug across a semipermeable membrane based on molecular size. Separation of free from bound drug based on differences in sedimentation rate under high centrifugal force. chempartner.com
Process A drug-protein mixture in a dialysis chamber is immersed in a buffer; free drug diffuses across the membrane until equilibrium is reached. A drug-protein mixture is subjected to high-speed centrifugation, forming a pellet of protein-bound drug and a supernatant of free drug. chempartner.com
Advantages High-throughput potential, allows for determination of binding constants, considered a reference method. Minimizes non-specific binding to apparatus, suitable for lipophilic compounds or those with membrane effects, provides accurate free fraction measurement. chempartner.comresearchgate.netnih.gov

| Limitations | Potential for non-specific binding to the membrane, volume shifts during long incubations, may be slow to reach equilibrium. | Relatively low-throughput, requires specialized equipment, potential for protein contamination in the supernatant if not performed correctly. | chempartner.comyoutube.comnih.gov |

Biological Target Identification and Validation in Research on 2 3 Aminobenzenesulfonamido Acetamide

Integration of Multi-Omics Data for Comprehensive Biological Pathway Mapping

A truly comprehensive understanding of a compound's mechanism of action requires the integration of data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govnih.gov By combining these datasets, researchers can move beyond identifying a single target to mapping the entire biological pathway affected by 2-(3-Aminobenzenesulfonamido)acetamide. nih.gov For instance, transcriptomic data might reveal the upregulation of a specific metabolic pathway, which can then be confirmed by metabolomic analysis of key pathway intermediates. nih.gov This integrated approach helps to build a holistic picture of the compound's effects and can reveal unexpected mechanisms or off-target activities. researchgate.net

Strategies for Rigorous Target Validation in Preclinical Models

Identifying a potential target is only the first step; rigorous validation is required to confirm its role in the compound's therapeutic effect. researchgate.net This process involves demonstrating that engagement of the target by the compound leads to the desired physiological response in relevant preclinical models. nih.gov Key validation strategies include showing that genetic knockdown or knockout of the target mimics the effect of the compound. nih.gov Conversely, overexpressing the target protein might lead to resistance to the compound. It is also important to demonstrate a dose-response relationship between target engagement and the biological outcome in animal models of the disease. nih.govnih.gov Such preclinical validation is crucial for building confidence in a target before advancing a compound into clinical development. nih.gov

Prospective Research Avenues and Future Directions for 2 3 Aminobenzenesulfonamido Acetamide

Development of Advanced Research Probes and Tool Compounds

The development of 2-(3-Aminobenzenesulfonamido)acetamide into a research probe could provide valuable tools for chemical biology and drug discovery. By incorporating reporter tags such as fluorophores, biotin, or photoaffinity labels, derivatives of this compound could be used to identify and validate novel biological targets. For instance, radiolabeled versions could be synthesized for use in positron emission tomography (PET) neuroimaging to monitor the expression of specific transporters or enzymes in the central nervous system. nih.gov

Furthermore, the creation of "turn-on" probes, where fluorescence is activated upon binding to a specific target, could enable real-time imaging of biological processes. The acetamide (B32628) portion of the molecule offers a potential site for the attachment of such reporter groups without significantly altering the core pharmacophore responsible for target engagement. acs.org

Table 1: Potential Research Probes Derived from this compound

Probe Type Reporter Tag Potential Application
Fluorescent Probe Fluorescein, Rhodamine Cellular imaging and target localization
Affinity-Based Probe Biotin Target protein isolation and identification
Photoaffinity Probe Azide, Diazirine Covalent labeling and identification of binding sites

Strategies for Lead Optimization and Derivatization for Enhanced Specificity

Should initial screening reveal biological activity for this compound, numerous strategies for lead optimization could be employed to enhance its potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies would be fundamental to this process, systematically modifying different parts of the molecule to understand their contribution to its biological effect. patsnap.com

Key areas for modification would include:

The Aminobenzenesulfonamide Ring: Altering the substitution pattern on the aromatic ring could influence binding affinity and selectivity.

The Sulfonamide Linker: N-alkylation or arylation of the sulfonamide nitrogen can modulate its physicochemical properties, such as pKa and hydrogen bonding capacity, which can impact target binding and cell permeability.

The Acetamide Moiety: The terminal acetamide group could be replaced with other functional groups or extended to explore interactions with adjacent pockets in a target's binding site. Bioisosteric replacement of the acetamide could also be explored to improve metabolic stability. patsnap.com

Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, would be invaluable in guiding the rational design of new derivatives. patsnap.comresearchgate.net These in silico approaches can help prioritize the synthesis of compounds with the highest probability of improved activity.

Table 2: Illustrative Derivatization Strategies for this compound

Modification Site Proposed Change Rationale
Phenyl Ring Introduction of electron-withdrawing or -donating groups Modulate electronic properties and target interactions
Amino Group Acylation, Alkylation Alter solubility and hydrogen bonding potential
Sulfonamide Nitrogen Substitution with small alkyl groups Improve metabolic stability and cell permeability

Translational Research Pathways in Drug Design (e.g., Anti-Infective, Anti-Cancer Targets)

The sulfonamide scaffold is a well-established pharmacophore in both anti-infective and anti-cancer drug discovery.

Anti-Infective Potential: Historically, sulfonamides were among the first effective antibacterial agents. pexacy.com They act by inhibiting dihydropteroate (B1496061) synthase, an enzyme crucial for folic acid synthesis in bacteria. ijpsjournal.comspringernature.com Given the rise of antibiotic resistance, there is a continuous need for new antibacterial agents. tandfonline.com this compound could be investigated for its activity against a panel of clinically relevant bacteria, including multidrug-resistant strains. nih.gov Furthermore, the sulfonamide motif has been explored for its potential against other infectious agents, including protozoa and fungi. nih.govmdpi.com

Anti-Cancer Potential: More recently, sulfonamide derivatives have gained significant attention as anti-cancer agents due to their ability to target various proteins overexpressed in cancer cells. nih.govresearchgate.netrug.nl These include:

Carbonic Anhydrases: Many sulfonamides are potent inhibitors of carbonic anhydrases, enzymes involved in pH regulation and tumorigenesis. nih.govnih.gov

Tyrosine Kinases: The sulfonamide moiety is present in several approved tyrosine kinase inhibitors that disrupt key signaling pathways in cancer. nih.govmdpi.com

Other Cancer-Associated Proteins: Sulfonamides have also been shown to inhibit matrix metalloproteinases, aromatase, and histone deacetylases, all of which are validated targets in oncology. nih.gov

Initial in vitro screening of this compound against a panel of cancer cell lines could reveal potential anti-proliferative activity, which would then warrant further investigation into its mechanism of action. nih.gov

Table 3: Potential Anti-Infective and Anti-Cancer Targets for this compound

Therapeutic Area Potential Molecular Target Rationale
Anti-Infective Dihydropteroate Synthase Classic mechanism of action for sulfonamide antibiotics ijpsjournal.comspringernature.com
Anti-Infective Other essential microbial enzymes Potential for novel mechanisms of action
Anti-Cancer Carbonic Anhydrases (e.g., CA IX) Inhibition of tumor-associated pH regulation nih.govnih.gov
Anti-Cancer Tyrosine Kinases (e.g., VEGFR-2) Disruption of cancer cell signaling pathways nih.govmdpi.com

Exploration of Novel Biological Applications and Mechanistic Insights

Beyond the well-trodden paths of anti-infective and anti-cancer research, the unique chemical structure of this compound may lend itself to novel biological applications. The sulfonamide and acetamide motifs are present in drugs targeting a wide array of conditions, including inflammation, diabetes, and neurological disorders. mdpi.comnih.gov

High-throughput screening against a broad range of biological targets could uncover unexpected activities. Should a novel activity be identified, detailed mechanistic studies would be crucial to understand how the compound exerts its effects. This could involve a combination of biochemical assays, cell-based experiments, and structural biology techniques to identify the direct molecular target and elucidate the downstream signaling pathways.

For example, some sulfonamide-containing compounds have been investigated for their antioxidant properties. researchgate.net The potential of this compound as a radical scavenger or an inducer of antioxidant enzymes could be explored. Additionally, the acetamide moiety is found in compounds with central nervous system activity, suggesting a potential avenue for neurological applications. nih.gov

Ultimately, a comprehensive biological profiling of this compound is warranted to fully explore its therapeutic potential and to gain new insights into the biological roles of this chemical scaffold.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis of 2-(3-Aminobenzenesulfonamido)acetamide to improve yield and purity?

  • Methodological Answer : Synthesis optimization requires careful control of reaction parameters. Key factors include:

  • Temperature : Elevated temperatures (e.g., reflux conditions) enhance reaction kinetics but must avoid thermal decomposition .
  • Solvent Choice : Polar aprotic solvents like ethanol or dichloromethane improve solubility of intermediates and sulfonamide coupling agents .
  • Reaction Time : Monitor via thin-layer chromatography (TLC) to ensure complete conversion of 3-aminobenzenesulfonyl chloride intermediates .
    Purification steps, such as recrystallization or column chromatography, are critical for isolating high-purity products .

Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR validate the presence of sulfonamide (-SO₂NH-) and acetamide (-NHCOCH₃) groups. Aromatic protons in the 6.5–8.5 ppm range confirm the 3-aminophenyl moiety .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns, distinguishing isomers or byproducts .
  • Infrared Spectroscopy (IR) : Peaks near 1650 cm⁻¹ (amide C=O) and 1150–1250 cm⁻¹ (sulfonamide S=O) verify functional groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Cross-disciplinary validation is essential:

  • Target-Specific Assays : Use enzyme inhibition assays (e.g., carbonic anhydrase or kinase assays) to quantify IC₅₀ values under standardized conditions .
  • Cellular Models : Compare activity in immortalized cell lines (e.g., MDCK) versus primary cells to assess off-target effects .
  • Structural Analysis : Correlate activity with X-ray crystallography or molecular docking studies to identify binding site interactions .

Q. What computational methods are suitable for predicting the interaction mechanisms of this compound with biological targets?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Calculate electron distribution in the sulfonamide group to predict nucleophilic attack sites .
  • Molecular Dynamics (MD) : Simulate ligand-receptor binding stability under physiological conditions (e.g., pH 7.4, 310 K) .
  • Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with enzyme active sites, such as carbonic anhydrase .

Q. How does the stability of this compound vary under different storage and experimental conditions?

  • Methodological Answer : Stability studies should include:

  • pH Sensitivity : Test degradation rates in buffers (pH 2–9) using HPLC to identify labile bonds (e.g., sulfonamide hydrolysis) .
  • Thermal Stability : Conduct accelerated stability testing at 40–60°C to simulate long-term storage .
  • Light Exposure : UV-Vis spectroscopy monitors photodegradation, particularly for aromatic amines .

Q. What strategies are effective for designing analogs of this compound with enhanced selectivity?

  • Methodological Answer :

  • Bioisosteric Replacement : Substitute the benzene ring with heterocycles (e.g., pyridine or thiazole) to modulate electronic properties .
  • Functional Group Addition : Introduce electron-withdrawing groups (e.g., -NO₂, -CF₃) to the 3-amino position to enhance enzyme binding .
  • Prodrug Design : Link acetamide to hydrolyzable esters for improved membrane permeability .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。